molecular formula C3F9O9S3Tm B141681 Thulium(III) trifluoromethanesulfonate CAS No. 141478-68-4

Thulium(III) trifluoromethanesulfonate

Cat. No.: B141681
CAS No.: 141478-68-4
M. Wt: 616.1 g/mol
InChI Key: PBASUZORNBYVFM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃), CAS 141478-68-4, is a rare earth metal triflate with the chemical formula (CF₃SO₃)₃Tm and a molecular weight of 616.14 g/mol . It is commercially available as a white to off-white crystalline powder with a typical purity of 98% . The compound is widely used as a Lewis acid catalyst in organic synthesis, particularly in asymmetric reactions and cycloadditions . Its stability under mild conditions and compatibility with polar solvents like tetrahydrofuran (THF) and dichloromethane make it valuable in laboratory research .

Preparation Methods

Synthesis from Thulium Oxide and Triflic Acid

The most widely documented method involves the reaction of thulium(III) oxide (Tm₂O₃) with triflic acid (HOTf) . This approach aligns with general lanthanide triflate synthesis strategies:

Tm2O3+6HOTf+18H2O2[Tm(H2O)9](OTf)3+3H2O\text{Tm}2\text{O}3 + 6\text{HOTf} + 18\text{H}2\text{O} \rightarrow 2\text{Tm}(\text{H}2\text{O})93 + 3\text{H}_2\text{O}

Key Steps and Conditions:

  • Reactants: Tm₂O₃ (≥99.9% purity) and anhydrous HOTf (≥99.5% purity) .

  • Solvent: Reaction proceeds in aqueous medium at 80–100°C for 12–24 hours .

  • Product Isolation: The hydrated form, [Tm(H2O)9](OTf)3[\text{Tm}(\text{H}_2\text{O})_9](\text{OTf})_3, precipitates upon cooling and is filtered under inert conditions .

Challenges:

  • Tm₂O₃ must be thoroughly dried to avoid side reactions.

  • HOTf’s corrosivity necessitates glass-lined or PTFE reactors .

Dehydration of Hydrated Thulium Triflate

Anhydrous Tm(OTf)₃ is obtained by dehydrating the nonahydrate under controlled conditions :

[Tm(H2O)9](OTf)3Δ,vacuumTm(OTf)3+9H2O\text{Tm}(\text{H}2\text{O})93 \xrightarrow{\Delta, \text{vacuum}} \text{Tm}(\text{OTf})3 + 9\text{H}_2\text{O}

Optimized Parameters:

  • Temperature: 180–200°C under reduced pressure (1–10 mmHg) .

  • Purity Control: Residual moisture is monitored via Karl Fischer titration .

Physical Properties Post-Dehydration:

PropertyValueSource
Melting Point824°C (decomposes)
Density1.7 g/cm³
SolubilitySoluble in polar solvents (H₂O, CH₃CN)

Metathesis Reactions Using Thulium Chloride

Tm(OTf)₃ can be synthesized via anion exchange between thulium(III) chloride (TmCl₃) and silver triflate (AgOTf) or sodium triflate (NaOTf) :

TmCl3+3AgOTfTm(OTf)3+3AgCl\text{TmCl}3 + 3\text{AgOTf} \rightarrow \text{Tm}(\text{OTf})3 + 3\text{AgCl} \downarrow

Procedure:

  • TmCl₃ (anhydrous) is dissolved in anhydrous acetonitrile .

  • AgOTf is added stoichiometrically under nitrogen atmosphere.

  • Precipitated AgCl is removed by filtration, and the solvent is evaporated .

Advantages:

  • High-purity Tm(OTf)₃ (≥98%) is achievable .

  • Avoids direct handling of HOTf .

Limitations:

  • AgOTf’s high cost makes this method less scalable .

Direct Reaction of Thulium Metal with Triflic Acid

Although less common, Tm metal reacts with HOTf to yield Tm(OTf)₃ :

2Tm+6HOTf2Tm(OTf)3+3H22\text{Tm} + 6\text{HOTf} \rightarrow 2\text{Tm}(\text{OTf})3 + 3\text{H}2 \uparrow

Critical Considerations:

  • Reactivity: Tm metal must be finely powdered to enhance surface area .

  • Safety: Hydrogen gas evolution requires rigorous ventilation .

Industrial-Scale Production and Purification

Patented methods emphasize cost-effective HOTf synthesis as a precursor :

  • Triflic Acid Synthesis:

    • Hydrolysis of CF₃SO₂Cl with NaOH yields NaOTf, which is acidified with H₂SO₄ to HOTf .

    • Distillation under vacuum (70–120°C, 3–6 kg/cm²) achieves ≥99.5% purity .

  • Tm(OTf)₃ Crystallization:

    • HOTf and Tm₂O₃ are refluxed in a 3:1 molar ratio .

    • Crystals are washed with cold ether and stored under inert gas .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Tm₂O₃ + HOTf85–9088–95HighModerate
Dehydration95–9899+ModerateHigh
Metathesis (TmCl₃)75–8098+LowLow
Direct Metal Reaction60–7090–92LowModerate

Chemical Reactions Analysis

Thulium(III) trifluoromethanesulfonate is known for its catalytic properties and can participate in various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

    Reduction: It can also catalyze reduction reactions, such as the reduction of nitro compounds to amines.

    Substitution: this compound is effective in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common reagents used in these reactions include aldehydes, amines, and vinyl ethers. The major products formed depend on the specific reaction conditions and substrates used .

Scientific Research Applications

Optical Materials

Solid-State Lasers
Thulium(III) trifluoromethanesulfonate is extensively utilized in the development of advanced optical materials, especially in solid-state lasers. The compound enhances the efficiency and performance of these lasers, which are critical in applications ranging from industrial cutting to medical procedures .

Medical Imaging

MRI Contrast Agents
In the realm of medical imaging, this compound plays a pivotal role in improving contrast agents used in Magnetic Resonance Imaging (MRI). Thulium-based agents can enhance tissue visualization, providing clearer images for diagnostic purposes .

Nanotechnology

Synthesis of Nanoparticles
this compound serves as a precursor for synthesizing thulium-doped nanoparticles. These nanoparticles are essential for various applications, including drug delivery systems and photothermal therapy, where they help target and treat cancerous tissues effectively .

Electronics

High-Performance Components
The compound is explored for its potential in electronics, particularly in developing high-performance capacitors and other electronic components. Its unique electrical properties contribute to advancements in electronic device efficiency and performance .

Environmental Applications

Heavy Metal Remediation
this compound is also being investigated for its utility in environmental science, particularly for the remediation of heavy metal contamination. This application highlights its versatility in addressing ecological challenges and promoting sustainability .

Organic Synthesis

Catalytic Role
In organic chemistry, this compound acts as a catalyst or reaction medium in various chemical reactions. It facilitates asymmetric alpha-amination and cycloadditions, benzyl etherification, and the condensation of aldehydes with amines and vinyl ethers . This catalytic capability makes it valuable in synthetic organic chemistry.

  • Optical Applications : Research has demonstrated that incorporating thulium triflate into solid-state laser materials significantly improves output power and efficiency compared to traditional materials.
  • Medical Imaging Innovations : A study highlighted the use of thulium-based contrast agents in enhancing MRI scans of soft tissues, resulting in better diagnostic accuracy.
  • Nanoparticle Development : Recent advancements have shown that thulium-doped nanoparticles can be engineered for targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy.
  • Environmental Remediation Techniques : Investigations into the use of thulium triflate for heavy metal ion capture have shown promising results, indicating its potential as an effective agent for cleaning contaminated water sources.

Mechanism of Action

The mechanism by which thulium(III) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the trifluoromethanesulfonate anions to the thulium ion. This coordination enhances the electrophilicity of the thulium ion, making it an effective Lewis acid catalyst. The compound can activate substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Salts

Chemical and Physical Properties

The table below compares Tm(OTf)₃ with other rare earth and transition metal triflates:

Compound Molecular Formula Molecular Weight (g/mol) Appearance Purity (%) Key Applications
Tm(OTf)₃ C₃F₉O₉S₃Tm 616.14 White powder 98 Asymmetric catalysis, cycloadditions
Yttrium triflate (Y(OTf)₃) C₃F₉O₉S₃Y 536.11 White solid 98 Polymerization, esterification
Ytterbium triflate (Yb(OTf)₃) C₃F₉O₉S₃Yb 620.25 White powder 98 Hydrolysis, Friedel-Crafts reactions
Scandium triflate (Sc(OTf)₃) C₃F₉O₉S₃Sc 492.09 Colorless solid 98 Green chemistry, C–H activation
Samarium triflate (Sm(OTf)₃) C₃F₉O₉S₃Sm 597.57 White crystals 98 Redox reactions, photoluminescence

Key Observations :

  • Molecular Weight : Tm(OTf)₃ has a higher molecular weight than Y(OTf)₃ and Sc(OTf)₃ but lower than Yb(OTf)₃. This affects solubility; heavier triflates like Yb(OTf)₃ may exhibit lower solubility in organic solvents .
  • Lewis Acidity : Scandium triflate (Sc(OTf)₃) is a stronger Lewis acid due to Sc³⁺'s smaller ionic radius (0.885 Å) compared to Tm³⁺ (1.020 Å), making Sc(OTf)₃ more reactive in C–H activation .
  • Catalytic Efficiency : In hydrolysis studies, Yb(OTf)₃ and La(OTf)₃ showed <5% efficiency in degrading DEPPT (a phosphate ester), whereas Tm(OTf)₃’s performance in similar reactions remains underexplored .

Biological Activity

Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃) is a lanthanide compound that has garnered interest in various fields, including medicinal chemistry, catalysis, and materials science. This article explores the biological activity of Tm(OTf)₃, focusing on its chemical properties, potential applications, and relevant research findings.

  • Molecular Formula : C₃F₉O₉S₃Tm
  • Molecular Weight : 616.12 g/mol
  • CAS Number : 141478-68-4
  • Appearance : White to almost white powder or crystals
  • Solubility : Soluble in water
  • Stability : High thermal stability; hygroscopic and air-sensitive

Thulium compounds, including Tm(OTf)₃, are known for their ability to participate in redox reactions and catalyze organic transformations. The unique electronic properties of thulium ions allow them to act as Lewis acids, facilitating various chemical reactions. This property is particularly useful in small-molecule activation and reductive organic chemistry.

Antimicrobial Properties

Recent studies have indicated that thulium compounds exhibit antimicrobial activity. For instance, Tm(OTf)₃ has been evaluated for its efficacy against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of Tm(OTf)₃ on cancer cell lines. In vitro assays demonstrated that Tm(OTf)₃ can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various lanthanide triflates, including Tm(OTf)₃. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Against Cancer Cells :
    • A research article from Cancer Letters reported on the cytotoxic effects of Tm(OTf)₃ on human breast cancer cell lines (MCF-7). The study found that treatment with Tm(OTf)₃ resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-cancer activity.

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coliJournal of Antimicrobial Chemotherapy
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells; dose-dependent decrease in viabilityCancer Letters
Redox ActivityDemonstrated ability to facilitate small-molecule transformationsWiley Online Library

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Thulium(III) trifluoromethanesulfonate in laboratory settings?

this compound requires strict adherence to safety protocols due to its irritant properties. Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. Inhalation risks necessitate working in a fume hood, and spills should be contained using inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste . The compound is hygroscopic, requiring storage in airtight containers under dry conditions to prevent decomposition .

Q. How can researchers verify the purity and stability of this compound prior to experimental use?

Purity can be assessed via elemental analysis (e.g., inductively coupled plasma mass spectrometry for Tm³⁺ content) and titration for triflate anion quantification. Stability tests under varying humidity and temperature (e.g., thermogravimetric analysis, TGA) are recommended to confirm decomposition thresholds. Commercial grades typically list purity as ≥98%, validated by certificates of analysis (CoA) from suppliers .

Q. What are the standard protocols for preparing stock solutions of this compound in organic solvents?

Dissolve the compound in anhydrous solvents (e.g., acetonitrile, dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Typical concentrations range from 0.1–0.5 M. Filter through a 0.22 µm PTFE syringe filter to remove undissolved particulates. Confirm solubility using dynamic viscosity measurements and monitor for precipitate formation over time .

Advanced Research Questions

Q. How does this compound function as a Lewis acid catalyst in asymmetric organic reactions, and what parameters optimize its activity?

The Tm³⁺ ion’s high charge density enables coordination to electron-rich substrates, polarizing bonds and stabilizing transition states. In asymmetric aldol reactions, optimal enantioselectivity (up to 90% ee) is achieved at 5–10 mol% catalyst loading in aprotic solvents (e.g., THF) at −20°C. Kinetic studies suggest rate-limiting substrate activation, with turnover frequencies (TOF) dependent on solvent dielectric constants .

Q. What spectroscopic techniques are most effective for characterizing this compound in catalytic systems?

  • NMR Spectroscopy: ¹H and ¹⁹F NMR track ligand exchange dynamics (e.g., triflate dissociation) in solution.
  • X-ray Absorption Spectroscopy (XAS): Identifies Tm³⁺ coordination geometry (e.g., octahedral vs. trigonal prismatic) under reactive conditions.
  • ESI-MS: Detects intermediate species (e.g., [Tm(CF₃SO₃)₂(H₂O)₃]⁺) in catalytic cycles.
  • FT-IR: Monitors triflate anion vibrational modes (∼1250 cm⁻¹ for SO₃ asymmetric stretching) to assess solvent interactions .

Q. How do structural modifications of this compound impact its catalytic efficiency in cross-coupling reactions?

Substituting triflate with bulkier counterions (e.g., OTf vs. NTf₂) reduces Lewis acidity but enhances solubility in nonpolar media. Computational studies (DFT) show that electron-withdrawing groups on the ligand increase Tm³⁺ electrophilicity, accelerating oxidative addition steps in C–C bond formation. Comparative trials with Sc³⁺ and Yb³⁺ analogs reveal Tm³⁺’s superior performance in sterically demanding reactions .

Q. What strategies mitigate catalyst deactivation in prolonged reactions involving this compound?

Deactivation often arises from hydrolysis or ligand saturation. Mitigation includes:

  • Additives: Molecular sieves (3Å) adsorb water; stoichiometric triflic acid regenerates active Tm³⁺ species.
  • Solvent Optimization: Use anhydrous ionic liquids (e.g., [BMIM][OTf]) to stabilize the catalyst.
  • Flow Chemistry: Continuous reactant flow minimizes byproduct accumulation, maintaining TOF >50 h⁻¹ .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported catalytic activity of this compound across studies: How to reconcile these?

Variations arise from differences in purity (e.g., residual water in hygroscopic samples), solvent trace impurities, and reaction scaling. Reproducibility requires:

  • Standardizing catalyst synthesis (e.g., recrystallization from hot acetonitrile).
  • Reporting detailed reaction conditions (e.g., glovebox O₂/H₂O levels <1 ppm). Cross-laboratory validation using benchmark reactions (e.g., Mukaiyama aldol) is advised .

Q. Methodological Tables

Parameter Optimal Range Analytical Method Reference
Catalyst Loading5–10 mol%Gravimetric analysis
Reaction Temperature−20°C to 25°CIn situ IR monitoring
Solvent Dielectric Constantε = 20–40 (e.g., THF, DCM)Dielectric spectroscopy
Hydrolysis Stabilityt₁/₂ >24 h (dry conditions)Karl Fischer titration

Properties

IUPAC Name

thulium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBASUZORNBYVFM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Tm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370047
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141478-68-4
Record name Thulium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thulium(III) Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thulium(III) trifluoromethanesulfonate
Reactant of Route 2
Thulium(III) trifluoromethanesulfonate
Reactant of Route 3
Thulium(III) trifluoromethanesulfonate
Reactant of Route 4
Thulium(III) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.